Potassium (3-fluoro-2-formylphenyl)trifluoroborate
CAS No.:
Cat. No.: VC13632478
Molecular Formula: C7H4BF4KO
Molecular Weight: 230.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BF4KO |
|---|---|
| Molecular Weight | 230.01 g/mol |
| IUPAC Name | potassium;trifluoro-(3-fluoro-2-formylphenyl)boranuide |
| Standard InChI | InChI=1S/C7H4BF4O.K/c9-7-3-1-2-6(5(7)4-13)8(10,11)12;/h1-4H;/q-1;+1 |
| Standard InChI Key | CQYKSACPMIZGGB-UHFFFAOYSA-N |
| SMILES | [B-](C1=C(C(=CC=C1)F)C=O)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=C(C(=CC=C1)F)C=O)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The compound features a phenyl ring core with two functional groups: a fluorine atom at the 3-position and a formyl (-CHO) group at the 2-position. The trifluoroborate moiety ([BF₃K]) is attached to the aromatic ring, forming a stable boronate complex. Key structural identifiers include:
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | potassium;trifluoro-(3-fluoro-2-formylphenyl)boranuide |
| Molecular Formula | C₇H₄BF₄KO |
| Molecular Weight | 230.01 g/mol |
| SMILES | B-(F)(F)F.[K+] |
| InChI Key | CQYKSACPMIZGGB-UHFFFAOYSA-N |
The formyl group’s electron-withdrawing nature and the fluorine’s inductive effects modulate the aromatic ring’s electronic profile, enhancing the trifluoroborate’s reactivity in cross-coupling reactions .
Spectroscopic Properties
While direct spectroscopic data for this specific compound is limited in publicly available literature, analogous aryltrifluoroborates exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
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¹¹B NMR: Trifluoroborate anions typically resonate between δ -1 to -3 ppm due to the quadrupolar boron nucleus .
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¹⁹F NMR: The three equivalent fluorine atoms on boron produce a singlet near δ -140 ppm, while the aromatic fluorine appears as a doublet between δ -110 to -120 ppm .
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IR Spectroscopy: Stretching vibrations for the formyl group (C=O) appear at ~1700 cm⁻¹, and B-F bonds absorb near 1100 cm⁻¹.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of potassium (3-fluoro-2-formylphenyl)trifluoroborate typically proceeds via two stages:
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Introduction of the Formyl Group: The Vilsmeier-Haack reaction is commonly employed, utilizing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to formylate the aromatic ring.
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Trifluoroboration: The formylated intermediate reacts with potassium trifluoroborate (KBF₃) under palladium catalysis, as shown in the generalized equation:
where Ar-X represents the halogenated precursor (X = Br, I) .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
Purification and Yield
Crude product purification involves recrystallization from ethanol/water mixtures, yielding >90% purity. Scalability challenges include moisture sensitivity during the trifluoroboration step, necessitating anhydrous conditions .
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s premier application lies in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation between aryl halides and boronic acids. Its trifluoroborate group offers superior stability compared to boronic acids, reducing protodeboronation side reactions . A representative reaction with 4-bromotoluene illustrates this:
where Ar = 3-fluoro-2-formylphenyl and X = Br, I .
Functional Group Compatibility
The formyl group permits subsequent derivatizations, such as:
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Reductive Amination: Conversion to amine derivatives using NaBH₃CN.
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Wittig Reactions: Formation of α,β-unsaturated aldehydes.
Notably, the fluorine atom enhances metabolic stability in pharmaceutical intermediates, making this compound valuable in drug discovery.
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation (H315) | Wear nitrile gloves |
| Eye damage (H319) | Use goggles |
| Respiratory irritation (H335) | Employ fume hood |
First aid protocols mandate immediate flushing with water for eye/skin contact and oxygen administration if inhaled .
Emerging Research Directions
Recent studies explore asymmetric catalysis using chiral variants of this reagent and its incorporation into metal-organic frameworks (MOFs) for gas storage . Computational modeling predicts enhanced reactivity in aqueous media via micellar catalysis, potentially broadening its industrial applicability.
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